1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

Catalog No.
S1539067
CAS No.
138143-23-4
M.F
C45H39N3
M. Wt
621.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

CAS Number

138143-23-4

Product Name

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene

IUPAC Name

1-N,3-N,5-N-tris(3-methylphenyl)-1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine

Molecular Formula

C45H39N3

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C45H39N3/c1-34-16-13-25-40(28-34)46(37-19-7-4-8-20-37)43-31-44(47(38-21-9-5-10-22-38)41-26-14-17-35(2)29-41)33-45(32-43)48(39-23-11-6-12-24-39)42-27-15-18-36(3)30-42/h4-33H,1-3H3

InChI Key

HKDGIZZHRDSLHF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
  • Availability and Use as a Research Standard

    Several commercial vendors offer 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, often referred to by its CAS number 138143-23-4. These vendors typically list the compound as a high-purity reference standard, implying its potential use in research applications [, , ]. However, the specific research areas where it might be employed are not specified.

  • Structural Features and Potential Applications

    Based on its chemical structure, 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene possesses several features that could be of interest to researchers:

    • Aromatic Moieties: The molecule contains numerous aromatic rings, which are known for their ability to interact with light and participate in various electronic processes. This suggests potential applications in areas like organic electronics or optoelectronic materials [].
    • Amino Groups: The presence of three amine groups introduces potential for hydrogen bonding and creating functional materials. This could be relevant for research in supramolecular chemistry or the development of new types of polymers [].

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a complex organic compound characterized by its unique molecular structure, which includes three 3-methylphenyl groups attached to a central benzene ring through phenylamino linkages. This compound belongs to a class of materials known for their electronic properties and potential applications in organic electronics and photonics. The molecular formula for this compound is C₄₅H₃₉N₃, indicating a significant degree of aromaticity and potential for π-π stacking interactions, which are crucial for its electronic characteristics .

The reactivity of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene can be explored through various chemical transformations:

  • Electrophilic Substitution: The presence of multiple aromatic rings allows for electrophilic substitution reactions. For instance, bromination or nitration can occur at the ortho or para positions of the aromatic rings.
  • Reduction Reactions: The compound can undergo reduction processes using hydrogen gas in the presence of catalysts such as palladium, leading to the formation of amines .
  • Polymerization: It can act as a monomer in polymerization reactions, particularly in the formation of conjugated microporous polymers, enhancing its utility in materials science .

Research into the biological activity of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene has revealed its potential as an antioxidant. Studies indicate that derivatives of this compound exhibit significant antioxidative properties, particularly at elevated temperatures. This activity is attributed to the ability of the compound to scavenge free radicals, making it a candidate for applications in pharmaceuticals and food preservation .

The synthesis of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene typically involves several key methods:

  • Friedel-Crafts Reaction: A common synthetic route involves Friedel-Crafts acylation or alkylation reactions where 3-methylphenylamine is reacted with a suitable electrophile under acidic conditions.
  • Coupling Reactions: Coupling reactions with aryl halides can also be employed to form the desired tris-substituted product. This method allows for greater control over the substitution patterns on the benzene ring .
  • Conjugated Microporous Polymers: The compound can be incorporated into triazine-based conjugated microporous polymers through polymerization reactions involving triazine derivatives .

1,3,5-Tris[(3-methylphenyl)phenylamino]benzene has several notable applications:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescence Sensing: The compound shows promise in fluorescence sensing applications due to its ability to interact with various analytes, including iodine vapor .
  • Antioxidant Additives: Its antioxidative properties allow it to be utilized as an additive in food and cosmetic products to enhance stability and shelf life .

Interaction studies involving 1,3,5-tris[(3-methylphenyl)phenylamino]benzene have focused on its ability to form complexes with other molecules. For example:

  • Host-Guest Interactions: The compound exhibits strong host-guest interactions with iodine vapor, making it effective for iodine capture and sensing applications. These interactions are facilitated by its twisted propeller-like conformation which enhances charge-transfer interactions .
  • Complex Formation: Studies have shown that it can form stable complexes with various organic solvents and gases due to its high surface area and porosity when incorporated into polymer matrices .

Several compounds share structural similarities with 1,3,5-tris[(3-methylphenyl)phenylamino]benzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3,5-Tris(diphenylamino)benzeneThree diphenylamino groupsHigher electron-donating ability than the methylated version
N,N,N',N'-Tetraphenyl-1,4-phenylenediamineFour phenyl groups connected via diamine linkagesExhibits different solubility and electronic properties
1,3-DiphenylureaContains urea functional groupUsed primarily in agricultural applications

The uniqueness of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene lies in its specific substitution pattern and potential for enhanced electronic properties compared to other similar compounds. Its combination of structural features contributes to distinct physical and chemical behaviors that are advantageous in various applications.

XLogP3

12.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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